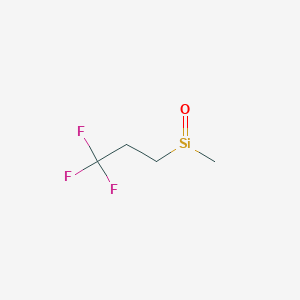

Methyl(3,3,3-trifluoropropyl)silanone

説明

Methyl(3,3,3-trifluoropropyl)silanone is an organosilicon compound with the molecular formula C6H13F3O2Si. It is known for its unique properties, including high thermal stability and resistance to chemical reactions. This compound is often used in various industrial and scientific applications due to its ability to form strong bonds with other materials.

準備方法

Synthetic Routes and Reaction Conditions

Methyl(3,3,3-trifluoropropyl)silanone can be synthesized through several methods. One common approach involves the reaction of 3,3,3-trifluoropropyltrimethoxysilane with methyl lithium in the presence of a catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .

化学反応の分析

Types of Reactions

Methyl(3,3,3-trifluoropropyl)silanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form silanols and other oxygen-containing derivatives.

Reduction: Reduction reactions typically yield silanes and other reduced forms of the compound.

Substitution: It can undergo substitution reactions where the trifluoropropyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are usually carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products

The major products formed from these reactions include silanols, silanes, and substituted organosilicon compounds. These products are often used as intermediates in the synthesis of more complex molecules .

科学的研究の応用

Chemical Properties and Structure

Methyl(3,3,3-trifluoropropyl)silanone has the molecular formula and a molecular weight of approximately 156.18 g/mol. Its structure features a silanone functional group, which contributes to its reactivity and utility in polymerization processes. The trifluoropropyl group enhances its thermal stability and chemical resistance, making it suitable for demanding applications .

Polymer Synthesis

One of the primary applications of this compound is in the synthesis of fluorinated polymers.

- Fluorosilicone Polymers : The compound is utilized in the production of poly(methyl(3,3,3-trifluoropropyl)siloxane) through anionic ring-opening polymerization. These polymers exhibit excellent resistance to oils, fuels, and solvents, making them ideal for use in automotive and aerospace applications .

- Coating Materials : Due to its film-forming capabilities, this compound is incorporated into coatings that require high durability and chemical resistance. These coatings can serve as protective layers for various substrates .

Surface Modification

This compound is employed in surface treatment processes to enhance the properties of materials.

- Hydrophobic Coatings : The incorporation of this silanone into surface treatments creates hydrophobic surfaces that repel water and other liquids. This property is beneficial in applications such as anti-fogging treatments for lenses and protective coatings for electronic devices .

- Adhesion Promoters : In adhesive formulations, this compound acts as an adhesion promoter due to its ability to bond effectively with various substrates while maintaining flexibility and durability .

Chemical Intermediates

This compound serves as a key intermediate in the synthesis of other fluorinated compounds.

- Silanes and Siloxanes : It can be used to produce a variety of silanes and siloxanes that find applications in sealants, adhesives, and lubricants. The trifluoropropyl group imparts unique properties such as low surface energy and enhanced thermal stability .

Specialty Chemicals

In addition to its role in polymer synthesis and surface modification, this compound is involved in the production of specialty chemicals.

- Defoamers : The compound is utilized as a defoaming agent in various industrial processes due to its effectiveness in reducing foam formation without compromising product quality .

- Release Agents : Its application as a release agent is notable in manufacturing processes where easy demolding from molds is required .

Case Study 1: Fluorosilicone Rubber Production

A study highlighted the use of this compound in producing fluorosilicone rubber. The resulting material demonstrated superior resistance to high temperatures and aggressive chemicals compared to conventional silicone rubbers. This advancement has significant implications for industries requiring robust materials that can withstand harsh environments .

Case Study 2: Surface Treatment Innovations

Research on surface treatments utilizing this compound showed enhanced performance in anti-corrosion applications. By applying this silanone-based coating on metal surfaces exposed to corrosive environments, researchers observed a marked increase in lifespan and durability compared to untreated surfaces .

作用機序

The mechanism of action of Methyl(3,3,3-trifluoropropyl)silanone involves its ability to form strong covalent bonds with other molecules. This is primarily due to the presence of the trifluoropropyl group, which enhances the compound’s reactivity. The molecular targets and pathways involved include interactions with various enzymes and proteins, leading to the formation of stable complexes .

類似化合物との比較

Similar Compounds

- 3,3,3-Trifluoropropylmethyldimethoxysilane

- Trimethoxy(3,3,3-trifluoropropyl)silane

- Dimethoxymethyl(3,3,3-trifluoropropyl)silane

Uniqueness

Methyl(3,3,3-trifluoropropyl)silanone stands out due to its unique combination of thermal stability, chemical resistance, and reactivity. These properties make it particularly valuable in applications requiring durable and high-performance materials .

生物活性

Methyl(3,3,3-trifluoropropyl)silanone is a silane compound notable for its unique trifluoropropyl group, which imparts distinctive chemical and biological properties. This article reviews the biological activity of this compound, focusing on its synthesis, applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula : CHFOSi

- Molecular Weight : 218.25 g/mol

- Boiling Point : 144 °C

- Density : 1.142 g/mL at 20 °C

- Refractive Index : 1.355

The presence of trifluoropropyl groups enhances its hydrophobic properties and thermal stability, making it suitable for various industrial applications, particularly in the formulation of silicone elastomers and coatings .

Synthesis Methods

The synthesis of this compound typically involves the reaction of trimethylsilanol with trifluoropropyl chloride under controlled conditions. This process can be optimized using different catalysts and solvents to enhance yield and purity. Recent studies have focused on using lithium compounds as initiators for anionic polymerization to produce high molecular weight siloxane polymers containing this silane .

Cytotoxicity Studies

Cytotoxicity assessments are critical in evaluating the safety profile of chemical compounds. Preliminary studies suggest that while some silanes exhibit cytotoxic effects at high concentrations, this compound shows lower toxicity levels in vitro compared to other silane derivatives. This suggests potential for use in biomedical applications where biocompatibility is essential .

Applications in Industry

This compound is primarily utilized in the production of fluorosilicone elastomers due to its ability to impart desirable properties such as oil resistance and thermal stability. These elastomers are used extensively in automotive and aerospace industries for applications including seals and gaskets.

Case Studies

- Fluorosilicone Polymers : A study demonstrated that incorporating this compound into polymer matrices significantly improved their resistance to fuels and solvents while maintaining flexibility at low temperatures .

- Coatings : Research has shown that coatings formulated with this silane exhibit enhanced water repellency and durability compared to traditional silicone-based coatings .

Summary of Findings

The biological activity of this compound is characterized by:

- Potential Antimicrobial Effects : Enhanced interaction with microbial membranes may confer antimicrobial properties.

- Lower Cytotoxicity : Compared to other silanes, it demonstrates a favorable safety profile.

- Industrial Applications : Its role in producing fluorosilicone elastomers highlights its importance in various sectors.

特性

IUPAC Name |

methyl-oxo-(3,3,3-trifluoropropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3OSi/c1-9(8)3-2-4(5,6)7/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUMCLKHSZZGALD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](=O)CCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401565 | |

| Record name | Methyl(3,3,3-trifluoropropyl)silanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Fluorosilicone oil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13897 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

63148-56-1, 44839-32-9 | |

| Record name | Siloxanes and Silicones, Me 3,3,3-trifluoropropyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl(3,3,3-trifluoropropyl)silanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Siloxanes and Silicones, Me 3,3,3-trifluoropropyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。